2-Benzyloxy-5-bromopyridine
Overview
Description
2-Benzyloxy-5-bromopyridine is a compound that is structurally related to various research chemicals discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar brominated pyridine derivatives and their chemical properties, synthesis, and potential applications.
Synthesis Analysis
The synthesis of brominated pyridine derivatives is a topic of interest in several studies. For instance, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, which are useful for the preparation of metal-complexing molecular rods . Additionally, a series of substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds have been synthesized from 5-bromo-2-aminopyridine with different substituted benzaldehydes, showcasing the versatility of bromopyridines in synthesis .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives has been optimized and investigated using various computational methods. For example, the structure of 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine was optimized using the DFT/B3LYP method with different basis sets, and the most stable structure was predicted . Similarly, the structure of 2-Benzylpyridine was determined by density functional theory, confirming the presence of functional groups in the molecule .
Chemical Reactions Analysis
The reactivity of bromopyridine derivatives is highlighted in several papers. The reaction of O-benzylidene sugars with N-bromosuccinimide, for instance, leads to the synthesis of 2'-deoxyuridine and its selectively substituted derivatives . This demonstrates the potential of bromopyridine derivatives to participate in various chemical reactions, leading to the formation of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives have been extensively studied. Spectroscopic techniques such as FTIR, FT-Raman, UV, and NMR have been employed to investigate the vibrational characteristics of these molecules . Computational studies, including HOMO-LUMO and NBO analysis, have been used to interpret nonlinear optical and thermodynamic properties, as well as to analyze the stability of the molecules arising from hyper-conjugative interactions and charge delocalization . The antimicrobial properties of some bromopyridine derivatives have also been reported, indicating their potential application in the development of new antimicrobial agents .
Scientific Research Applications
Crystal Structure Analysis
- 2-Amino-5-bromopyridine-benzoic acid interactions : In a study by Hemamalini and Fun (2010), 2-amino-5-bromopyridine was shown to interact with the carboxylic group of neighboring benzoic acid molecules, forming a two-dimensional network. This interaction is key in understanding crystal structures and hydrogen bonding motifs (Hemamalini & Fun, 2010).
Synthesis of Piperazines
- Enantiomerically pure piperidines synthesis : Micouin et al. (1994) used 2-bromopyridine derivatives for synthesizing enantiomerically pure piperidines, highlighting its role in asymmetric synthesis and pharmaceutical applications (Micouin et al., 1994).
Drug Discovery Intermediates
- Synthesis of intermediates in drug discovery : Li et al. (2012) synthesized the title compound using 5-bromopyridin-2-amine, emphasizing its utility as an intermediate in drug discovery and development (Li et al., 2012).
Biological Properties of Uracils and Hypoxanthines
- Synthesis of N-Aryl Uracils and Hypoxanthines : Maruyama et al. (1999) reported on the synthesis of uracils and hypoxanthines using 2-bromopyridine, contributing to the understanding of their biological properties (Maruyama et al., 1999).
Chemical Reaction Studies
- Alpha-pyridylation of chiral amines : A study by Clayden and Hennecke (2008) demonstrated the use of bromopyridine in the palladium-catalyzed coupling with ureas, which is significant for chemical synthesis and reaction studies (Clayden & Hennecke, 2008).
Grignard Reaction
- Application in Grignard reaction : Proost and Wibaut (1940) used 2-bromopyridine in the Grignard reaction, showcasing its role in forming pyridylmagnesium bromide and its derivatives (Proost & Wibaut, 1940).
Antimicrobial Activities
- Synthesis and assessment of antimicrobial activities : Senbagam et al. (2016) synthesized and assessed the antimicrobial activities of compounds derived from 5-bromo-2-aminopyridine, indicating the importance of bromopyridine derivatives in antimicrobial research (Senbagam et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKTVNFZAFTUNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455522 | |
Record name | 2-Benzyloxy-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-5-bromopyridine | |
CAS RN |
83664-33-9 | |
Record name | 2-Benzyloxy-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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